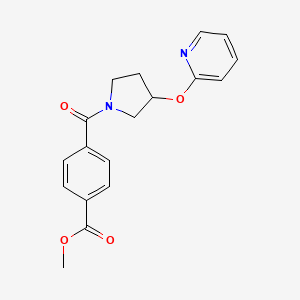

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-18(22)14-7-5-13(6-8-14)17(21)20-11-9-15(12-20)24-16-4-2-3-10-19-16/h2-8,10,15H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDRCEBOGSQRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate has diverse applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in creating new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The 2011 Molecules study () highlights several ethyl benzoate derivatives with structural similarities to the target compound. These analogs vary in heterocyclic substituents and linker groups, as summarized below:

| Compound ID | Heterocyclic Substituent | Linker Group | Key Structural Features |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl | Phenethylamino | Pyridazine ring; amino linker |

| I-6232 | 6-Methylpyridazin-3-yl | Phenethylamino | Methylated pyridazine; enhanced steric bulk |

| I-6273 | Methylisoxazol-5-yl | Phenethylamino | Isoxazole ring; potential H-bonding sites |

| I-6373 | 3-Methylisoxazol-5-yl | Phenethylthio | Thioether linker; sulfur-mediated interactions |

| I-6473 | 3-Methylisoxazol-5-yl | Phenethoxy | Ether linker; increased hydrophobicity |

| Target Compound | Pyridin-2-yloxy | Pyrrolidine-1-carbonyl | Pyridine-pyrrolidine hybrid; ester carbonyl group |

Comparative Analysis

Heterocyclic Substituents

- Pyridine vs. Pyridazine/Isoxazole: The target compound’s pyridin-2-yloxy group differs from pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) substituents. Pyridine’s lower electronegativity compared to pyridazine may reduce dipole interactions but enhance π-π stacking.

Linker Groups

- Pyrrolidine-1-carbonyl vs. Amino/Thio/Ethoxy: The pyrrolidine-1-carbonyl linker introduces conformational constraints due to the five-membered ring’s puckering (see Section 2.3).

Electronic and Steric Effects

Conformational Analysis: Ring Puckering

The pyrrolidine ring’s puckering in the target compound can be quantified using Cremer-Pople parameters (amplitude q and phase angle φ) as defined in . For example:

- A planar pyrrolidine would have q = 0, but substitution at the 3-position (pyridin-2-yloxy) likely induces non-planarity.

- Comparative studies of similar compounds (e.g., isoxazole-linked analogs) could reveal how heterocyclic substituents influence puckering amplitudes. For instance, bulkier groups may increase q, altering the molecule’s overall topology .

Computational and Crystallographic Tools

- Mercury CSD: This software enables visualization of crystal packing and intermolecular interactions. For the target compound, hydrogen bonds between the pyridine’s nitrogen and ester carbonyl groups could stabilize the crystal lattice, a feature less pronounced in analogs with thioether or ether linkers .

- SHELX : Refinement of the target compound’s crystal structure using SHELXL () would provide precise bond lengths and angles, critical for comparing torsional flexibility with analogs like I-6473 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step coupling reactions, such as amide bond formation between pyrrolidine derivatives and benzoate esters. Key steps include:

- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) or similar reagents for activating carboxylic acids .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance reaction efficiency .

- Temperature control : Heating at 150°C in DMF for 20 hours to achieve optimal yields .

- Monitoring : TLC (thin-layer chromatography) to track reaction progress .

- Optimization : Systematic variation of solvent polarity, catalyst loading, and temperature gradients can resolve side-product formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Answer :

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and pyridine/pyrrolidine ring vibrations .

- NMR (¹H/¹³C) :

- ¹H NMR reveals proton environments (e.g., pyridyloxy protons at δ 7.2–8.5 ppm, methyl ester at δ 3.8 ppm) .

- ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental [M+H]⁺ matching theoretical values within 0.1 ppm) .

Q. How does the compound’s solubility and stability profile influence experimental design?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Hydrolysis of the methyl ester under basic conditions necessitates pH-controlled environments (pH 6–8) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Metabolic interference checks : Use liver microsome assays to rule out off-target effects from ester hydrolysis .

- Structural analogs : Compare activity with derivatives (e.g., fluorinated or trifluoromethyl-substituted analogs) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets?

- Answer :

- Docking studies : Use AutoDock Vina to simulate binding to pyridine-dependent enzymes (e.g., kinases). Focus on hydrogen bonds between the pyrrolidine carbonyl and active-site residues .

- MD simulations : Analyze conformational stability of the pyridin-2-yloxy group over 100-ns trajectories .

- Pharmacophore mapping : Identify critical features (e.g., triazole-like π-stacking) using Schrödinger’s Phase .

Q. What crystallographic tools are suitable for analyzing the compound’s solid-state conformation?

- Answer :

- SHELX suite : For small-molecule refinement. SHELXL handles high-resolution data to resolve puckering parameters of the pyrrolidine ring .

- Mercury CSD : Visualizes packing motifs and hydrogen-bond networks. Key metrics:

| Parameter | Value |

|---|---|

| Ring puckering (q) | 0.45 Å (pseudo-rotation amplitude) |

| Torsion angles | θ₁ = 15°, θ₂ = −10° |

Q. How does the compound’s stereochemistry impact its biological activity?

- Answer :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Bioassays often show >10-fold potency differences between (R) and (S) configurations .

- Ring puckering effects : Cremer-Pople parameters quantify non-planar distortions in the pyrrolidine ring, which modulate binding pocket accessibility .

Q. What methodologies validate the compound’s role as a ligand in coordination chemistry?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.